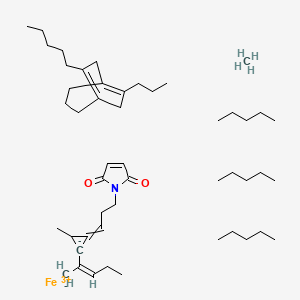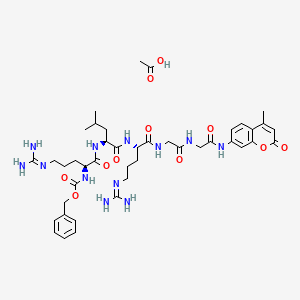
Biotin-PEG(4)-Picolyl-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Biotin-PEG(4)-Picolyl-N3” is a derivative of polyethylene glycol (PEG) that is functionalized with biotin . Biotin is a small vitamin that binds with high affinity to avidin and streptavidin proteins . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . Consequently, molecules that have been labeled with this compound exhibit less aggregation when stored in solution compared to molecules labeled with reagents having only hydrocarbon spacers .
Synthesis Analysis
The synthesis of this compound involves the reaction of NHS esters with primary amine groups by nucleophilic attack, forming amide bonds . This reaction occurs at pH 7-9 . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
The molecular structure of this compound is C25H40N4O10S . It has a molecular weight of 588.67 g/mol . The spacer arm length is 29Å .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its reactions with primary amine groups to form amide bonds . This process is known as PEGylation and is used to improve the bioavailability and reduce the immunogenicity of peptides or proteins .Aplicaciones Científicas De Investigación
Heterobifunctional Biotin-PEG Conjugates : Kaiser et al. (1997) studied heterobifunctional poly(ethylene glycol) derivatives with a biotin terminus. They observed that biotin-PEG conjugates bind avidin tetramers similarly to known biotin-spacer-peptide conjugates, and the stability of these complexes allows for the exploitation of PEG's advantages, such as reduced nonspecific adsorption and enhanced fluorescence intensities (Kaiser et al., 1997).
Degradable Polymer Synthesis : Salem et al. (2001) synthesized poly(lactic acid)-poly(ethylene glycol)-biotin, a degradable polymer that maintains the biotin structure's molecular recognition and does not adversely affect the polymer's properties. This polymer can be used for rapid surface engineering in aqueous media (Salem et al., 2001).
Multifunctionalized Nanoparticles : Schmidtke et al. (2013) described the encapsulation of nanoparticles using amphiphilic diblock copolymers, including functionalization with biotin. These nanoparticles are stable, biocompatible, and can be used for targeted delivery and biological labeling (Schmidtke et al., 2013).
Cell-Microparticle Hybrids : Krishnamachari et al. (2008) demonstrated the self-assembly of cell-synthetic microparticle hybrids using biotin–avidin interactions. These hybrids can be used in tissue engineering, advanced drug delivery, and biosynthetic devices (Krishnamachari et al., 2008).
PEGylated Gold Nanoparticles : Ishii et al. (2004) prepared PEGylated gold nanoparticles with biotin moieties. These nanoparticles showed specific aggregation in the presence of streptavidin, demonstrating their potential as colloidal sensing systems under biological conditions (Ishii et al., 2004).
Measurement of PEG by ELISA : Chuang et al. (2010) developed a competitive enzyme-linked immunosorbent assay (ELISA) for PEG quantification using biotinylated PEG as a standard. This method provides a simple and sensitive way to quantify PEG and PEGylated small molecules (Chuang et al., 2010).
Universal Biotin-PEG Gold Nanoparticle Probes : Scott et al. (2017) synthesized biotin-polyethylene glycol gold nanoparticle probes for the simultaneous detection of proteins and nucleic acids, highlighting their potential for high-sensitivity combination-target assays in disease tracking (Scott et al., 2017).
Streptavidin-Hydrogel for Enzyme Immobilization : Matsumoto et al. (2018) created a streptavidin-based hydrogel using biotin-PEG for the immobilization of enzymes on electrodes, showing potential for bioelectronic applications (Matsumoto et al., 2018).
Mecanismo De Acción
Target of Action
Biotin-PEG(4)-Picolyl-N3 is a biotinylation reagent . The primary targets of this compound are proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin , making it an ideal choice for labeling and detection applications.
Mode of Action
The compound interacts with its targets through a process known as biotinylation . In this process, the N-hydroxysuccinimide (NHS) esters of the compound react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .
Biochemical Pathways
The biotinylated proteins can be used in various downstream applications, such as detection, immobilization, targeting, labeling, and nonradioactive purification .
Pharmacokinetics
The compound is water-soluble , which suggests it could have good bioavailability. The polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .
Result of Action
The result of the action of this compound is the efficient biotinylation of antibodies, proteins, and other primary-amine containing molecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of primary amines . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, therefore, stock solutions should be prepared immediately before use . The compound is also air-sensitive, and impurities can occur as a result of air oxidation .
Direcciones Futuras
The use of biotin-tagged proteins through specific immobilization allows more efficient selection of binders from a phage-displayed naïve antibody library . In addition, for both these applications, specific immobilization requires much less amount of protein as compared to passive immobilization and can be easily multiplexed . The simplified strategy described here for the production of highly pure biotin-tagged proteins will find use in numerous applications, including those, which may require immobilization of multiple proteins simultaneously on a solid surface .
Análisis Bioquímico
Biochemical Properties
Biotin-PEG(4)-Picolyl-N3 is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This reduces aggregation of labeled proteins stored in solution . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .
Cellular Effects
The cellular effects of this compound are primarily related to its role in biotin labeling of proteins. The biotinylated proteins can be detected or purified using avidin, streptavidin, or NeutrAvidin products . This makes this compound a valuable tool in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amino groups in proteins . This is achieved through the reaction of the NHS group in this compound with the amino groups, typically found in the side chain of lysine residues and the N-terminus of polypeptides .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and long-term effects on cellular function. As a pegylated reagent, this compound exhibits enhanced stability and reduced aggregation when stored in solution
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its PEG component, which increases the hydrophilicity of the molecule . This could affect its localization or accumulation within cells. Detailed studies on the transporters or binding proteins that interact with this compound are currently lacking.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the proteins it labels. For instance, if it labels a protein that is targeted to the mitochondria, this compound would also be localized to the mitochondria . More specific studies are needed to confirm this and to understand any effects on its activity or function.
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHOWLWUTYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)




